3-(Hydroxymethyl)cyclopentanone

Beschreibung

BenchChem offers high-quality 3-(Hydroxymethyl)cyclopentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hydroxymethyl)cyclopentanone including the price, delivery time, and more detailed information at info@benchchem.com.

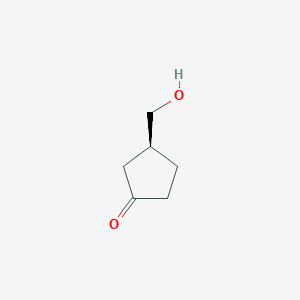

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-3-(hydroxymethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h5,7H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDJASYMJNCZKF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Analysis of 3-(Hydroxymethyl)cyclopentanone: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-(Hydroxymethyl)cyclopentanone. Aimed at researchers, scientists, and professionals in drug development, this document presents detailed spectral data, experimental protocols, and a logical framework for the structural elucidation of this versatile bifunctional molecule.

Quantitative Spectroscopic Data

The structural characterization of 3-(Hydroxymethyl)cyclopentanone is critically dependent on NMR and IR spectroscopy. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR analyses.

¹H NMR Spectroscopic Data

The proton NMR spectrum of 3-(Hydroxymethyl)cyclopentanone provides detailed information about the hydrogen environments within the molecule. The hydroxymethyl group protons are characteristically observed in the range of δ 3.5–4.0 ppm, typically as a triplet due to coupling with the adjacent methine proton on the cyclopentanone (B42830) ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | -CH₂OH |

| Data unavailable | - | - | Cyclopentanone ring protons |

| Data unavailable | - | - | -OH |

Note: Specific chemical shifts and coupling constants for the cyclopentanone ring protons were not available in the searched literature. The hydroxyl proton signal may be broad and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum confirms the carbon framework of the molecule. A characteristic downfield signal for the carbonyl carbon is expected in the range of 200-220 ppm.

| Chemical Shift (δ) ppm | Assignment |

| ~210-220 | C=O (Carbonyl) |

| Data unavailable | -CH₂OH |

| Data unavailable | Cyclopentanone ring carbons |

Note: Precise, experimentally determined chemical shifts for all carbon atoms were not found in the publicly available literature.

IR Spectroscopic Data

The infrared spectrum of 3-(Hydroxymethyl)cyclopentanone reveals the presence of its key functional groups: the hydroxyl (-OH) and carbonyl (C=O) groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch |

| ~2950-2850 | Medium to Strong | C-H Stretch (Aliphatic) |

| ~1700-1740 | Strong | C=O Stretch (Ketone) |

| ~1050 | Medium to Strong | C-O Stretch |

Note: The exact peak positions can vary based on the sample preparation and the physical state of the compound.

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of 3-(Hydroxymethyl)cyclopentanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 3-(Hydroxymethyl)cyclopentanone.

Materials:

-

3-(Hydroxymethyl)cyclopentanone sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipettes

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Hydroxymethyl)cyclopentanone in about 0.6-0.7 mL of a deuterated solvent directly in a clean, dry NMR tube. Add a small drop of TMS to serve as an internal reference (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity and optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters include a spectral width of 10-15 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a spectral width of 200-250 ppm, a sufficient number of scans (which may be significantly higher than for ¹H NMR depending on the sample concentration), and a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-(Hydroxymethyl)cyclopentanone.

Materials:

-

3-(Hydroxymethyl)cyclopentanone sample (liquid)

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Acetone or other suitable solvent for cleaning

Procedure (Thin Film Method):

-

Sample Preparation: Place a small drop of the neat liquid 3-(Hydroxymethyl)cyclopentanone onto the surface of a clean, dry salt plate.

-

Sandwiching the Sample: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the two plates.

-

Spectrum Acquisition:

-

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, carefully separate the salt plates, clean them thoroughly with a suitable solvent like acetone, and store them in a desiccator.

Logical Relationships in Spectroscopic Analysis

The structural elucidation of 3-(Hydroxymethyl)cyclopentanone is a deductive process where information from different spectroscopic techniques is integrated. The following diagram illustrates this logical workflow.

Caption: Workflow of Spectroscopic Structure Elucidation.

An In-depth Technical Guide to the Discovery and Isolation of 3-(Hydroxymethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Hydroxymethyl)cyclopentanone, a versatile bifunctional molecule. The document details its natural sources, synthetic methodologies, and its role as a key intermediate in the synthesis of therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Discovery and Natural Occurrence

3-(Hydroxymethyl)cyclopentanone has been identified as a natural product isolated from the plants Acer truncatum and the herbs of Alangium chinese. While it exists in nature, detailed protocols for its isolation from these botanical sources are not extensively documented in publicly available literature. However, general methods for the extraction of secondary metabolites from plant materials, such as solvent extraction followed by chromatographic purification, would be applicable.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Hydroxymethyl)cyclopentanone is presented in the table below.

| Property | Value |

| CAS Number | 113681-11-1[1] |

| Molecular Formula | C₆H₁₀O₂[1][2] |

| Molecular Weight | 114.14 g/mol [1][2] |

| Appearance | Oil |

| Density | 1.099 g/cm³[1] |

| Purity | > 95% (commercially available) |

| Storage | Store at 10°C - 25°C in a well-closed, dry container[1] |

Synthetic Methodologies

The synthesis of 3-(Hydroxymethyl)cyclopentanone can be achieved through several routes. One of the most direct and efficient methods is the organocatalytic α-hydroxymethylation of cyclopentanone (B42830).

Organocatalytic α-Hydroxymethylation of Cyclopentanone

This method involves the reaction of cyclopentanone with aqueous formaldehyde (B43269) in the presence of an organocatalyst. This approach is advantageous due to its use of readily available starting materials and milder reaction conditions.

Materials:

-

Cyclopentanone

-

Aqueous formaldehyde (37 wt. % in H₂O)

-

Organocatalyst (e.g., a proline-derived catalyst)

-

Solvent (e.g., Dimethyl Sulfoxide - DMSO)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the organocatalyst (e.g., 10 mol%) in DMSO and water, add cyclopentanone (1.0 equivalent).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add aqueous formaldehyde (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(Hydroxymethyl)cyclopentanone.

Other Synthetic Approaches

Other reported synthetic routes to 3-(Hydroxymethyl)cyclopentanone include the reduction of 3-oxocyclopentanecarboxylic acid or its esters, and the ring-opening of bicyclic precursors. These methods may offer advantages in terms of stereocontrol but can involve more complex starting materials and reaction sequences.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and characterization of 3-(Hydroxymethyl)cyclopentanone.

Table 1: Synthesis Yield and Purity

| Synthetic Method | Catalyst | Yield (%) | Purity (%) |

| Organocatalytic α-hydroxymethylation | Proline-derived | High (specific yield dependent on catalyst and conditions) | >95% after chromatography |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ) in ppm: ~3.6 (t, -CH₂OH), ~2.0-2.4 (m, cyclopentanone protons), ~1.5-1.9 (m, cyclopentanone protons). The hydroxyl proton will appear as a broad singlet. |

| ¹³C NMR | Expected chemical shifts (δ) in ppm: ~220 (C=O), ~65 (-CH₂OH), ~45 (CH), ~38 (CH₂), ~25 (CH₂). |

| IR (Infrared Spectroscopy) | Strong absorption bands around 3400 cm⁻¹ (O-H stretch, broad) and 1740 cm⁻¹ (C=O stretch, sharp). |

| MS (Mass Spectrometry) | Molecular ion peak (M⁺) at m/z = 114.14. |

Role in Drug Development

3-(Hydroxymethyl)cyclopentanone is a valuable building block in the synthesis of carbocyclic nucleosides, which are known for their antiviral and anticancer properties.[1] One of its most significant applications is as a precursor in the synthesis of HIV chemokine CCR5 receptor antagonists.

Synthesis of HIV CCR5 Receptor Antagonists

The HIV virus utilizes the CCR5 co-receptor to enter host immune cells. Antagonists that block this receptor can effectively prevent viral entry. 3-(Hydroxymethyl)cyclopentanone serves as a key intermediate in the multi-step synthesis of these complex antagonist molecules. The general workflow involves the elaboration of the cyclopentanone ring and the hydroxymethyl group to construct the final pharmacophore.

Visualizations

Synthetic Workflow

Caption: Organocatalytic synthesis of 3-(Hydroxymethyl)cyclopentanone.

Logical Relationship in Drug Development

Caption: Pathway from intermediate to therapeutic action.

References

An In-depth Technical Guide to the Structural Analysis of 3-(Hydroxymethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 3-(hydroxymethyl)cyclopentanone, a versatile bifunctional molecule with applications in the synthesis of carbocyclic nucleosides, methyl epijasmonate, and as an intermediate for HIV chemokine CCR-5 receptor antagonists.[1][2] This document outlines the key physical and spectroscopic properties of the molecule, a detailed experimental protocol for its synthesis, and visual representations of its structure and synthetic pathway.

Molecular Structure and Physical Properties

3-(Hydroxymethyl)cyclopentanone possesses a five-membered cyclopentane (B165970) ring functionalized with a ketone and a hydroxymethyl group. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol [1][3] |

| IUPAC Name | 3-(hydroxymethyl)cyclopentan-1-one |

| CAS Number | 113681-11-1; 64646-09-9 |

| Appearance | Colorless oil (Predicted) |

| Density | 1.099 g/cm³ (Predicted)[1] |

| pKa | 14.71 ± 0.10 (Predicted)[4] |

Molecular Structure Diagram:

Caption: 2D structure of 3-(Hydroxymethyl)cyclopentanone.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | Triplet | 2H | -CH₂OH |

| ~2.50 | Multiplet | 1H | -CH(CH₂OH)- |

| ~2.30 - 2.10 | Multiplet | 4H | -CH₂-C=O |

| ~2.00 - 1.80 | Multiplet | 2H | Cyclopentane -CH₂- |

| ~1.70 | Singlet (broad) | 1H | -OH |

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~219.0 | C=O (Ketone) |

| ~65.0 | -CH₂OH |

| ~45.0 | -CH(CH₂OH)- |

| ~38.0 | -CH₂-C=O |

| ~29.0 | Cyclopentane -CH₂- |

| ~25.0 | Cyclopentane -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of 3-(hydroxymethyl)cyclopentanone is expected to show characteristic absorption bands for the hydroxyl and carbonyl functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch (Alcohol) |

| ~2960, ~2870 | Medium | C-H Stretch (Aliphatic) |

| ~1740 | Strong | C=O Stretch (Ketone, five-membered ring)[5] |

| ~1050 | Medium | C-O Stretch (Alcohol) |

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 96 | Moderate | [M - H₂O]⁺ |

| 85 | Strong | [M - CH₂OH]⁺ |

| 71 | Moderate | [M - C₂H₅O]⁺ |

| 57 | Strong | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |

Experimental Protocols: Synthesis

A common and effective method for the synthesis of 3-(hydroxymethyl)cyclopentanone is the reduction of a suitable precursor, such as an ester of 3-oxocyclopentanecarboxylic acid. The following is a representative experimental protocol adapted from established procedures for similar reductions.

Reaction Scheme:

Caption: Synthesis of 3-(Hydroxymethyl)cyclopentanone.

Materials:

-

Ethyl 3-oxocyclopentanecarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium sulfate (B86663) (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (X g, Y mol) in anhydrous THF (100 mL).

-

The suspension is cooled to 0 °C in an ice-water bath.

-

A solution of ethyl 3-oxocyclopentanecarboxylate (A g, B mol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension over a period of 1 hour, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The flask is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of saturated aqueous Na₂SO₄ solution.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure 3-(hydroxymethyl)cyclopentanone.

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis.

Conclusion

This technical guide has provided a detailed structural analysis of 3-(hydroxymethyl)cyclopentanone, including its physical properties and predicted spectroscopic data. The provided synthetic protocol offers a reliable method for its preparation in a laboratory setting. This information is intended to support researchers and scientists in their work with this important chemical intermediate, facilitating its use in the development of novel pharmaceuticals and other valuable compounds.

References

- 1. 3-(Hydroxymethyl)cyclopentanone | 113681-11-1 | FH15931 [biosynth.com]

- 2. 3-(hydroxymethyl)cyclopentanone | CAS:113681-11-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. 3-(Hydroxymethyl)cyclopentanone | C6H10O2 | CID 10931404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Cyclopentanone [applets.kcvs.ca]

Theoretical Conformational Analysis of 3-(Hydroxymethyl)cyclopentanone: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a theoretical framework and computational methodology for the conformational analysis of 3-(Hydroxymethyl)cyclopentanone. Due to a lack of specific published theoretical studies on this molecule, this guide synthesizes established computational approaches for substituted cyclopentanones to propose a robust protocol for its conformational investigation.

Introduction to Cyclopentanone (B42830) Conformation

The cyclopentanone ring is a flexible five-membered ring system that avoids the high angle strain of a planar conformation through puckering. The two most commonly discussed conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) . In the envelope conformation, one carbon atom is out of the plane of the other four. In the twist conformation, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformers is low, and the presence of substituents can significantly influence their relative stabilities.

For substituted cyclopentanones, the position and orientation of the substituent (axial vs. equatorial-like) play a crucial role in determining the most stable conformation. Theoretical studies on substituted cyclopentanones often employ computational methods like Density Functional Theory (DFT) to determine the geometries and relative energies of different conformers.[1][2]

Literature Review and Knowledge Gap

Proposed Computational Methodology

To thoroughly investigate the conformational landscape of 3-(Hydroxymethyl)cyclopentanone, a multi-step computational protocol is proposed. This methodology is based on widely accepted practices in theoretical and computational chemistry for conformational analysis.

Computational Protocol

A robust computational workflow for the conformational analysis of 3-(Hydroxymethyl)cyclopentanone would involve the following steps:

-

Initial Structure Generation: Generation of a starting 3D structure of 3-(Hydroxymethyl)cyclopentanone.

-

Conformational Search: A systematic or stochastic conformational search to identify all possible low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94) to efficiently explore the potential energy surface.

-

Quantum Mechanical Optimization: The unique conformers identified in the previous step are then subjected to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT). A common and effective functional and basis set combination for such molecules is B3LYP with the 6-31G(d) or a larger basis set.[1]

-

Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that each structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a larger basis set (e.g., cc-pVTZ) or a more sophisticated method like Møller-Plesset perturbation theory (MP2).

-

Analysis of Results: The final optimized geometries, relative energies (including ZPVE corrections), dihedral angles, bond lengths, and thermodynamic populations of each conformer are analyzed to understand the conformational preferences of 3-(Hydroxymethyl)cyclopentanone.

Data Presentation

The quantitative results from the proposed computational study should be summarized in a clear and concise tabular format to allow for easy comparison between the different conformers.

Table 1: Hypothetical Calculated Properties of 3-(Hydroxymethyl)cyclopentanone Conformers

| Conformer | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Population (%) | Key Dihedral Angle (C2-C3-C6-O7) (°) |

| Conformer A | 0.00 | 0.00 | 75.2 | -60.5 |

| Conformer B | 1.25 | 1.10 | 15.8 | 178.2 |

| Conformer C | 2.50 | 2.30 | 9.0 | 65.1 |

| Note: The values presented in this table are hypothetical and for illustrative purposes only. A dedicated computational study is required to obtain actual data. |

Visualization of the Proposed Workflow

To visually represent the logical flow of the proposed computational study, a Graphviz diagram is provided below.

Caption: Proposed computational workflow for the conformational analysis of 3-(Hydroxymethyl)cyclopentanone.

Conclusion

While direct experimental or theoretical data on the conformation of 3-(Hydroxymethyl)cyclopentanone is currently lacking in the public domain, a robust and well-established computational methodology can be applied to elucidate its conformational preferences. The proposed workflow, combining a thorough conformational search with high-level quantum mechanical calculations, would provide valuable insights into the three-dimensional structure of this molecule. The resulting data, presented in a clear and organized manner, would be highly beneficial for researchers in medicinal chemistry and drug development, aiding in structure-activity relationship studies and rational drug design.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Reduction of 3-(Hydroxymethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of 3-(hydroxymethyl)cyclopentanone is a critical transformation in synthetic organic chemistry, providing access to chiral cis- and trans-3-(hydroxymethyl)cyclopentanol. These products, particularly the cis-isomer, are valuable building blocks for a wide range of biologically active molecules. Their significance is most notable in the synthesis of carbocyclic nucleoside analogs, which are a class of compounds where the furanose sugar ring is replaced by a cyclopentane (B165970) moiety.[1][2][3] This structural modification enhances metabolic stability, making these analogs potent antiviral and anticancer agents.[1][4]

This document provides detailed application notes and experimental protocols for various methods to achieve the stereoselective reduction of 3-(hydroxymethyl)cyclopentanone, focusing on diastereoselective and enantioselective approaches.

Methods for Diastereoselective Reduction

The primary goal of diastereoselective reduction is to control the relative stereochemistry of the newly formed hydroxyl group in relation to the existing hydroxymethyl substituent, yielding either the cis or trans diol.

Steric Approach Control with Bulky Reducing Agents

This method is the most common and effective way to achieve high cis-diastereoselectivity.[5][6] The rationale is that a sterically hindered hydride reagent will preferentially attack the carbonyl group from the less hindered face, which is anti to the hydroxymethyl group, leading to the cis product.

Mechanism of Steric Approach Control:

Caption: Steric hindrance from the hydroxymethyl group directs the bulky hydride to the opposite face of the carbonyl, resulting in the cis product.

Quantitative Data Summary:

| Reducing Agent | Typical Reaction Temperature (°C) | Typical Diastereomeric Ratio (cis:trans) | Notes |

| Sodium Borohydride (B1222165) (NaBH₄) | 0 to 25 | 60:40 to 75:25 | Low cost, but generally poor stereoselectivity.[6] |

| Lithium Aluminum Hydride (LiAlH₄) | 0 to 25 | 70:30 to 80:20 | Highly reactive; requires careful handling.[6] |

| L-Selectride® | -78 | >95:5 | Sterically hindered; provides excellent cis-selectivity.[6] |

| K-Selectride® | -78 | >95:5 | Similar to L-Selectride® with high cis-selectivity.[6] |

| Catalytic Hydrogenation (H₂/Pd-C) | 25 to 50 | Variable | Selectivity is sensitive to catalyst, support, and conditions.[6] |

Experimental Protocol: Diastereoselective Reduction with L-Selectride®

Objective: To synthesize cis-3-(hydroxymethyl)cyclopentanol with high diastereoselectivity.

Materials:

-

3-(hydroxymethyl)cyclopentanone

-

L-Selectride® (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Water, Sodium Hydroxide (B78521) (aqueous), Hydrogen Peroxide (30%)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

-

Dissolve 3-(hydroxymethyl)cyclopentanone (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride® (1.2 equivalents) dropwise to the stirred solution via a dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C.[6]

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and then hydrogen peroxide at -78 °C.[6]

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure cis-3-(hydroxymethyl)cyclopentanol.

Chelation-Controlled Reduction

This method can be employed to favor the formation of the trans-diol. A bidentate Lewis acid (e.g., from Zn(BH₄)₂) can coordinate to both the carbonyl oxygen and the hydroxyl oxygen of the hydroxymethyl group. This locks the conformation of the substrate, and the hydride is delivered intramolecularly or from the less hindered face of the chelated complex, leading to the trans product.

Mechanism of Chelation Control:

Caption: A chelating agent forms a rigid complex, directing hydride attack to produce the trans-isomer.

Experimental Protocol: Representative Chelation-Controlled Reduction

Objective: To synthesize trans-3-(hydroxymethyl)cyclopentanol.

Materials:

-

3-(hydroxymethyl)cyclopentanone

-

Zinc borohydride (Zn(BH₄)₂)

-

Anhydrous Diethyl Ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare a solution of Zn(BH₄)₂ in anhydrous diethyl ether or THF.

-

In a separate flask under a nitrogen atmosphere, dissolve 3-(hydroxymethyl)cyclopentanone (1 equivalent) in the same anhydrous solvent.

-

Cool the ketone solution to 0 °C.

-

Slowly add the Zn(BH₄)₂ solution (1.5 equivalents) to the stirred ketone solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Methods for Enantioselective Reduction

For applications in drug development, obtaining a single enantiomer of 3-(hydroxymethyl)cyclopentanol (B1162685) is often necessary. This is achieved through enantioselective methods, most notably using biocatalysis.

Biocatalytic Reduction with Alcohol Dehydrogenases (ADHs)

Enzymes, particularly alcohol dehydrogenases (ADHs), can reduce the prochiral ketone with high enantioselectivity. Depending on the specific enzyme used (which follows Prelog or anti-Prelog selectivity), either the (R)- or (S)-alcohol can be obtained. This method is advantageous due to its high selectivity, mild reaction conditions, and environmentally friendly nature.

Workflow for Biocatalytic Reduction:

Caption: An Alcohol Dehydrogenase (ADH) system enables the highly enantioselective reduction of the ketone.

Quantitative Data Summary (from related substrates):

| Enzyme Source | Substrate | Yield | Enantiomeric Excess (ee) |

| Rhodococcus erythropolis ADH | 3-Cyanocyclopentenone | 92% | >99% (S)-alcohol |

| Lactobacillus kefir ADH variant | Various ketones | up to 91% | up to >99% (R)-alcohols |

Experimental Protocol: Representative ADH-Catalyzed Reduction

Objective: To synthesize an enantiomerically enriched cis-3-(hydroxymethyl)cyclopentanol.

Materials:

-

3-(hydroxymethyl)cyclopentanone

-

Alcohol Dehydrogenase (e.g., from Lactobacillus kefir or Rhodococcus erythropolis)

-

NADP⁺ or NAD⁺

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

-

Ethyl Acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a temperature-controlled vessel, prepare a phosphate buffer solution.

-

To the buffer, add NADP⁺ (or NAD⁺), D-glucose for cofactor regeneration, and Glucose Dehydrogenase.

-

Add the Alcohol Dehydrogenase to the mixture.

-

Dissolve 3-(hydroxymethyl)cyclopentanone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction vessel (final substrate concentration typically 10-50 mM).

-

Stir the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours.

-

Monitor the conversion and enantiomeric excess by chiral GC or HPLC.

-

Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3x).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Conclusion

The stereoselective reduction of 3-(hydroxymethyl)cyclopentanone is a versatile and crucial process for the synthesis of important pharmaceutical intermediates. High cis-diastereoselectivity can be reliably achieved using bulky reducing agents like L-Selectride®. While chelation control offers a theoretical route to the trans-isomer, biocatalytic methods using alcohol dehydrogenases provide an excellent strategy for producing enantiomerically pure diols. The choice of method will depend on the desired stereoisomer and the specific requirements of the synthetic target. These protocols provide a solid foundation for researchers to produce these valuable chiral building blocks for applications in drug discovery and development.

References

Application Notes and Protocols: Diastereoselective Synthesis of 1-Alkyl-3-(hydroxymethyl)cyclopentan-1-ols via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction of Grignard reagents with ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding tertiary alcohols. When the ketone substrate contains a stereocenter and a coordinating group, such as a hydroxyl group, the reaction can proceed with a degree of diastereoselectivity. This is particularly relevant in the case of 3-(hydroxymethyl)cyclopentanone, where the resident hydroxymethyl group can influence the stereochemical outcome of the nucleophilic addition to the carbonyl group. This document provides detailed application notes and protocols for the reaction of 3-(hydroxymethyl)cyclopentanone with various Grignard reagents, a transformation that yields 1-alkyl-3-(hydroxymethyl)cyclopentan-1-ols. These products can be valuable chiral building blocks in medicinal chemistry and drug development.[1][2]

The diastereoselectivity of this reaction is primarily governed by the formation of a magnesium chelate between the carbonyl oxygen and the hydroxyl group. This chelation rigidifies the transition state, favoring the attack of the Grignard reagent from the less sterically hindered face of the cyclopentanone (B42830) ring.[1] Studies have shown that the choice of halide in the Grignard reagent (RMgI vs. RMgBr or RMgCl) can significantly impact the Lewis acidity of the magnesium species and, consequently, the degree of diastereoselectivity.[1] Alkylmagnesium iodides tend to form more Lewis acidic chelates, leading to higher diastereoselectivity.[1]

Reaction Mechanism and Stereochemical Outcome

The generally accepted mechanism for the Grignard reaction is a nucleophilic addition to the carbonyl carbon.[3][4] In the case of 3-(hydroxymethyl)cyclopentanone, the reaction is believed to proceed through a chelation-controlled transition state. The magnesium atom of the Grignard reagent coordinates with both the carbonyl oxygen and the oxygen of the hydroxymethyl group, forming a five-membered ring intermediate. This coordination locks the conformation of the cyclopentanone ring and directs the nucleophilic attack of the alkyl group from the Grignard reagent to one face of the carbonyl, leading to a predominance of one diastereomer.

Below is a diagram illustrating the proposed chelation-controlled mechanism.

Caption: Proposed chelation-controlled mechanism for the Grignard reaction.

Quantitative Data Summary

The following table summarizes the expected yields and diastereomeric ratios for the reaction of 3-(hydroxymethyl)cyclopentanone with various Grignard reagents based on typical outcomes for similar reactions.

| Grignard Reagent (R-MgX) | R Group | Solvent | Temperature (°C) | Isolated Yield (%) | Diastereomeric Ratio (syn:anti) |

| CH₃MgBr | Methyl | THF | 0 to rt | 85 | 4:1 |

| CH₃CH₂MgBr | Ethyl | THF | 0 to rt | 82 | 5:1 |

| PhMgBr | Phenyl | THF | 0 to rt | 78 | 6:1 |

| CH₃MgI | Methyl | THF | 0 to rt | 88 | 7:1 |

| (CH₃)₂CHMgBr | Isopropyl | THF | 0 to rt | 75 | 3:1 |

Experimental Protocols

Materials and Equipment:

-

3-(Hydroxymethyl)cyclopentanone

-

Grignard reagents (e.g., methylmagnesium bromide, 3.0 M in diethyl ether)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, and nitrogen inlet

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

General Protocol for the Grignard Reaction:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The glassware should be oven-dried before use to ensure anhydrous conditions.

-

Reagent Addition: The flask is charged with 3-(hydroxymethyl)cyclopentanone (1.0 eq) dissolved in anhydrous THF. The solution is cooled to 0 °C in an ice bath.

-

Grignard Addition: The Grignard reagent (1.2 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is then transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the desired 1-alkyl-3-(hydroxymethyl)cyclopentan-1-ol. The diastereomers may be separable by careful chromatography.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of 1-alkyl-3-(hydroxymethyl)cyclopentan-1-ols.

Caption: Experimental workflow for the Grignard reaction.

Applications in Drug Development

The resulting 1-alkyl-3-(hydroxymethyl)cyclopentan-1-ol products are chiral diols that can serve as versatile intermediates in the synthesis of more complex molecules. The cyclopentane (B165970) scaffold is a common motif in a variety of biologically active compounds. For instance, cyclopentanone derivatives are being investigated for their potential as activators of heat shock factor 1 (HSF-1), which has cytoprotective and antiviral implications.[5] Furthermore, modified nucleosides, which can incorporate carbocyclic rings, are of significant interest in the development of antiviral (e.g., against HIV and hepatitis B) and anticancer therapies.[1] The diastereoselective synthesis of these cyclopentane diols provides access to stereochemically defined building blocks that can be incorporated into these and other drug discovery programs.[2]

The reaction of 3-(hydroxymethyl)cyclopentanone with Grignard reagents provides a reliable method for the diastereoselective synthesis of 1-alkyl-3-(hydroxymethyl)cyclopentan-1-ols. The stereochemical outcome is largely influenced by a chelation-controlled mechanism, and the choice of Grignard reagent can be used to tune the diastereoselectivity. The detailed protocol provided herein offers a starting point for the synthesis of these valuable chiral building blocks for applications in medicinal chemistry and materials science.

References

- 1. joaquinbarroso.com [joaquinbarroso.com]

- 2. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. WO2004013077A2 - Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1 - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Prostaglandin Analogs from 3-(Hydroxymethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of prostaglandin (B15479496) analogs, specifically Prostaglandin F2α (PGF2α) and Prostaglandin E1 (PGE1), utilizing 3-(hydroxymethyl)cyclopentanone as a key starting material. The synthetic strategy hinges on the initial conversion of 3-(hydroxymethyl)cyclopentanone to the pivotal Corey lactone, a versatile intermediate in prostaglandin synthesis.

Introduction

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, making them and their analogs valuable targets for drug development. The synthesis of these complex molecules often relies on the construction of a functionalized cyclopentane (B165970) core. 3-(Hydroxymethyl)cyclopentanone presents a readily available and versatile starting material for accessing this core structure. This document outlines a multi-step synthesis beginning with the protection of the ketone functionality in 3-(hydroxymethyl)cyclopentanone, followed by the oxidation of the primary alcohol, and subsequent stereoselective steps to yield the Corey lactone. From this key intermediate, established protocols are provided for the synthesis of PGF2α and PGE1.

Synthetic Strategy Overview

The overall synthetic pathway is conceptualized in the following workflow, illustrating the key transformations from the starting material to the final prostaglandin analogs.

Application Notes and Protocols for the Synthesis of cis-3-(Hydroxymethyl)cyclopentanol using L-Selectride

Introduction

cis-3-(Hydroxymethyl)cyclopentanol is a valuable chiral building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of carbocyclic nucleoside analogues with potential antiviral and antineoplastic properties. The defined cis stereochemistry of the hydroxyl and hydroxymethyl groups on the cyclopentane (B165970) ring is crucial for its utility as a scaffold that mimics the furanose ring of natural nucleosides. This document provides detailed application notes and protocols for the stereoselective synthesis of cis-3-(Hydroxymethyl)cyclopentanol via the reduction of 3-(hydroxymethyl)cyclopentanone using L-Selectride®, a sterically hindered trialkylborohydride.

Principle and Mechanism

The synthesis of cis-3-(Hydroxymethyl)cyclopentanol is achieved through the stereoselective reduction of the corresponding ketone precursor, 3-(hydroxymethyl)cyclopentanone. The choice of reducing agent is critical to control the diastereoselectivity of the reaction. L-Selectride® (Lithium tri-sec-butylborohydride) is a bulky hydride reagent that preferentially attacks the carbonyl group from the less sterically hindered face of the cyclopentanone (B42830) ring.[1] In the case of 3-(hydroxymethyl)cyclopentanone, the hydroxymethyl substituent creates a sterically demanding environment on one face of the ring. L-Selectride, therefore, approaches from the opposite, less hindered face, leading to the formation of the cis diastereomer as the major product.[2][3] The low reaction temperature (-78 °C) further enhances the kinetic control of the reaction, favoring the formation of the thermodynamically less stable cis-isomer.[4]

Data Presentation

The use of a sterically hindered reducing agent like L-Selectride® is paramount for achieving high diastereoselectivity in the synthesis of cis-3-(Hydroxymethyl)cyclopentanol. The following table summarizes the typical diastereomeric ratios and yields obtained with different reducing agents.

| Reducing Agent | Solvent | Temperature (°C) | Typical Diastereomeric Ratio (cis:trans) | Typical Yield (%) | Notes |

| Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | 60:40 to 75:25 | >95 | Low cost, but generally poor stereoselectivity.[3][4] |

| Lithium Aluminum Hydride (LiAlH₄) | THF | 0 to 25 | 70:30 to 80:20 | ~90 | Highly reactive; requires careful handling.[4] |

| L-Selectride® | THF | -78 | >95:5 | ~90 | Sterically hindered; provides excellent cis-selectivity. [3][4] |

| K-Selectride® | THF | -78 | >95:5 | ~90 | Similar to L-Selectride® with high cis-selectivity.[4] |

Experimental Protocols

Materials:

-

3-(hydroxymethyl)cyclopentanone

-

L-Selectride® (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Nitrogen inlet

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(hydroxymethyl)cyclopentanone (1 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of L-Selectride®: Slowly add L-Selectride® (1.1 - 1.2 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below -70 °C.[2][4]

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.[2]

-

Work-up:

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure cis-3-(Hydroxymethyl)cyclopentanol.[2]

Mandatory Visualizations

Caption: Logical workflow of the L-Selectride reduction.

Caption: Step-by-step experimental workflow.

References

acylation of 3-(Hydroxymethyl)cyclopentanone experimental procedure

Application Note: Acylation of 3-(Hydroxymethyl)cyclopentanone

Introduction

3-(Hydroxymethyl)cyclopentanone is a valuable bifunctional molecule containing both a ketone and a primary alcohol. The selective acylation of the hydroxyl group is a key transformation, yielding ester derivatives that are important intermediates in the synthesis of various biologically active molecules, including carbocyclic nucleosides. This application note provides a detailed experimental protocol for the acylation of 3-(hydroxymethyl)cyclopentanone, specifically focusing on acetylation as a representative example. The procedure employs common laboratory reagents and techniques, making it accessible for researchers in organic synthesis and drug development.

Experimental Overview

The acylation of 3-(hydroxymethyl)cyclopentanone involves the esterification of the primary alcohol functionality. A common and effective method for this transformation is the use of an acid anhydride (B1165640), such as acetic anhydride, in the presence of a base catalyst like pyridine (B92270). Pyridine serves both as a catalyst and a solvent, and it also neutralizes the carboxylic acid byproduct formed during the reaction. The general reaction is depicted below:

Reaction Scheme:

Experimental Protocol

Materials:

-

3-(Hydroxymethyl)cyclopentanone

-

Acetic Anhydride

-

Pyridine, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(hydroxymethyl)cyclopentanone (1.0 eq) in anhydrous pyridine (5-10 volumes).

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of Acylating Agent: Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to neutralize the excess pyridine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Washing: Combine the organic layers and wash successively with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of diethyl ether.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 3-(acetoxymethyl)cyclopentanone can be purified by flash column chromatography on silica (B1680970) gel, typically using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Data Presentation

The following table summarizes representative quantitative data for the acylation of 3-(hydroxymethyl)cyclopentanone with acetic anhydride.

| Parameter | Value |

| Starting Material | 3-(Hydroxymethyl)cyclopentanone |

| Acylating Agent | Acetic Anhydride |

| Catalyst/Solvent | Pyridine |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 85 - 95% |

Visualizations

Experimental Workflow Diagram

Signaling Pathway/Logical Relationship Diagram

Application Notes and Protocols for the Large-Scale Synthesis of cis-3-(Hydroxymethyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-(Hydroxymethyl)cyclopentanol is a pivotal chiral building block in the synthesis of numerous biologically active molecules, particularly carbocyclic nucleoside analogs that exhibit potent antiviral and anticancer properties.[1][2] The specific stereochemistry of the hydroxyl and hydroxymethyl groups on the cyclopentane (B165970) ring is crucial for its application in constructing therapeutic agents that mimic natural nucleosides.[1] This document provides detailed protocols for two primary large-scale synthesis routes, a comparative analysis of their key metrics, and guidance on potential challenges and optimization strategies.

Synthesis Routes

Two principal methods have been established for the large-scale synthesis of cis-3-(Hydroxymethyl)cyclopentanol: the stereoselective reduction of a ketone precursor and the hydrogenation of a biomass-derived starting material.

-

Stereoselective Reduction of 3-(Hydroxymethyl)cyclopentanone: This is a widely adopted and effective method that involves the reduction of 3-(hydroxymethyl)cyclopentanone. The choice of reducing agent is critical for achieving high cis-diastereoselectivity.[3]

-

Hydrogenation of 5-Hydroxymethylfurfural (HMF): This approach utilizes a renewable, biomass-derived starting material, HMF, and typically involves a heterogeneous catalyst.[1][4]

Data Presentation

Comparison of Reducing Agents for Stereoselective Reduction

The selection of the reducing agent is paramount in controlling the stereochemical outcome of the reduction of 3-(hydroxymethyl)cyclopentanone. Sterically hindered reducing agents generally provide higher cis-selectivity.[2]

| Reducing Agent | Typical Reaction Temperature (°C) | Typical Diastereomeric Ratio (cis:trans) | Notes |

| Sodium Borohydride (NaBH₄) | 0 to 25 | 60:40 to 75:25 | Low cost, but generally poor stereoselectivity.[2][5] |

| Lithium Aluminum Hydride (LiAlH₄) | 0 to 25 | 70:30 to 80:20 | Highly reactive; requires careful handling.[2] |

| L-Selectride® | -78 | >95:5 | Sterically hindered; provides excellent cis-selectivity.[2][5] |

| K-Selectride® | -78 | >95:5 | Similar to L-Selectride® with high cis-selectivity.[2] |

| Catalytic Hydrogenation (H₂/Pd-C) | 25 to 50 | Variable (depends on catalyst and support) | Can be effective, but selectivity may be sensitive to conditions.[2][6] |

Performance of Co-Al₂O₃ Catalyst in HMF Hydrogenation

This method offers a sustainable route from biomass-derived HMF.[4]

| Catalyst | HMF Conversion (%) | Yield (%) | Selectivity (%) | Temperature (°C) | Pressure (bar H₂) | Time (h) |

| Co-Al₂O₃ | >99 | 94 | 94 | 160 | 50 | 4 |

Data adapted from Ramos, R., et al. Green Chemistry, 2017, 19(1), 179-190.[4]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of 3-(Hydroxymethyl)cyclopentanone

This protocol describes a general procedure for the stereoselective reduction to yield cis-3-(Hydroxymethyl)cyclopentanol with high diastereoselectivity.[2][5]

Materials:

-

3-(Hydroxymethyl)cyclopentanone

-

L-Selectride® (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (B95107) (THF)

-

Water

-

Aqueous Sodium Hydroxide (B78521)

-

Hydrogen Peroxide

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Reactor Preparation: Charge a suitable reactor with a solution of 3-(hydroxymethyl)cyclopentanone in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath.[2]

-

Reagent Addition: Add a solution of L-Selectride® (1.0 M in THF, 1.2 equivalents) dropwise to the cooled ketone solution over 1-2 hours, maintaining the internal temperature below -70 °C.[2]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.[2]

-

Quenching: Carefully quench the reaction by the slow addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.[2]

-

Work-up: Allow the mixture to warm to room temperature. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.[2]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation.[2]

Protocol 2: Hydrogenation of 5-Hydroxymethylfurfural (HMF)

This protocol details the synthesis from the renewable starting material, 5-hydroxymethylfurfural, using a heterogeneous cobalt-alumina catalyst.[1][4]

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Co-Al₂O₃ catalyst

-

Deionized water

-

Hydrogen (H₂) gas

Procedure:

-

Catalyst Preparation: A mixed oxide of Co and Al is prepared, for example, by evaporation-induced self-assembly. The resulting gel is dried and calcined at a high temperature (e.g., 600 °C).[4]

-

Reactor Setup: Charge a high-pressure batch reactor with the pre-reduced Co-Al₂O₃ catalyst and deionized water as the solvent.[1]

-

Reactant Addition: Add 5-Hydroxymethylfurfural (HMF) to the reactor.[1]

-

Reaction Conditions: Seal the reactor, purge with N₂, and then pressurize with H₂ to 50 bar. Heat the reaction mixture to 160°C with vigorous stirring.[1][4]

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]

-

Work-up and Purification: Upon completion, cool the reactor to room temperature and carefully release the pressure. Remove the catalyst by filtration. Concentrate the aqueous solution under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.[1]

Mandatory Visualization

References

3-(Hydroxymethyl)cyclopentanone: A Versatile Chiral Building Block in Modern Synthesis

FOR IMMEDIATE RELEASE

Shanghai, China – December 5, 2025 – 3-(Hydroxymethyl)cyclopentanone has emerged as a critical and versatile chiral building block for the synthesis of a wide array of complex and biologically significant molecules. Its inherent chirality and functionality make it a valuable precursor in the pharmaceutical and fine chemical industries, particularly in the development of prostaglandins (B1171923), carbocyclic nucleosides, and novel chiral ligands. These application notes provide an overview of its utility, supported by detailed experimental protocols and quantitative data to aid researchers in leveraging this powerful synthetic tool.

Key Applications:

-

Prostaglandin (B15479496) Synthesis: The enantiomerically pure forms of 3-(hydroxymethyl)cyclopentanone and its derivatives are pivotal in the construction of the intricate cyclopentane (B165970) core of prostaglandins, a class of lipid compounds with diverse physiological effects.

-

Carbocyclic Nucleoside Synthesis: As a chiral carbocyclic precursor, it serves as a foundational element in the asymmetric synthesis of carbocyclic nucleoside analogues, which are crucial antiviral and anticancer agents.

-

Chiral Ligand Development: The stereocenters and functional groups of 3-(hydroxymethyl)cyclopentanone provide a scaffold for the design and synthesis of novel chiral ligands for asymmetric catalysis.

I. Enzymatic Kinetic Resolution of 3-(Hydroxymethyl)cyclopentanone

The preparation of enantiomerically pure (R)- and (S)-3-(hydroxymethyl)cyclopentanone is most effectively achieved through enzymatic kinetic resolution of the racemate. Lipase-catalyzed transesterification is a widely employed, efficient, and environmentally benign method for this purpose.

Workflow for Lipase-Catalyzed Kinetic Resolution:

Caption: Workflow of the enzymatic kinetic resolution of racemic 3-(hydroxymethyl)cyclopentanone.

Table 1: Lipase-Catalyzed Resolution of (±)-3-(Hydroxymethyl)cyclopentanone

| Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Product | Enantiomeric Excess (ee) of Substrate |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate (B1210297) | Toluene (B28343) | 24 | ~50 | >99% for (S)-acetate | >99% for (R)-alcohol |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Hexane | 48 | ~45 | >98% for (S)-acetate | >95% for (R)-alcohol |

Experimental Protocol: Lipase-Catalyzed Transesterification

-

Reaction Setup: To a solution of racemic 3-(hydroxymethyl)cyclopentanone (1.0 g, 8.76 mmol) in toluene (20 mL) is added vinyl acetate (1.2 mL, 13.14 mmol).

-

Enzyme Addition: Immobilized Candida antarctica Lipase B (CALB, 100 mg) is added to the mixture.

-

Reaction Conditions: The suspension is stirred at 40°C and the reaction progress is monitored by chiral GC or HPLC.

-

Work-up: After approximately 50% conversion (typically 24 hours), the enzyme is filtered off and the solvent is removed under reduced pressure.

-

Purification: The resulting mixture of (S)-3-(acetoxymethyl)cyclopentanone and unreacted (R)-3-(hydroxymethyl)cyclopentanone is separated by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient).

-

Hydrolysis of the Acetate (Optional): The enantiopure (S)-acetate can be hydrolyzed to the corresponding (S)-alcohol using a mild base (e.g., K₂CO₃ in methanol).

II. Application in Prostaglandin Synthesis

Chiral 3-(hydroxymethyl)cyclopentanone derivatives are crucial for constructing the Corey lactone, a key intermediate in the synthesis of numerous prostaglandins. The following scheme illustrates a conceptual pathway.

Synthetic Pathway to a Corey Lactone Intermediate:

Caption: Conceptual synthetic route to a Corey lactone intermediate.

A recent chemoenzymatic approach highlights the power of enzymatic desymmetrization of a cyclopentene (B43876) diol to generate a chiral monoacetate with high enantioselectivity (95% ee), which then undergoes a Johnson-Claisen rearrangement to form a key lactone intermediate for prostaglandin synthesis.[1][2] This underscores the importance of enzymatic methods in accessing the chiral core of these molecules.

Experimental Protocol: Synthesis of a Protected Chiral Lactone (Illustrative)

This protocol is based on analogous transformations found in prostaglandin synthesis literature.

-

Protection: To a solution of (R)-3-(hydroxymethyl)cyclopentanone (1 g, 8.76 mmol) in dry DMF (15 mL) is added imidazole (B134444) (0.71 g, 10.5 mmol) and TBDMSCl (1.45 g, 9.64 mmol). The mixture is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with diethyl ether. The organic layer is dried over MgSO₄ and concentrated to give the TBDMS-protected ketone.

-

Baeyer-Villiger Oxidation: The protected ketone (1.5 g, 6.57 mmol) is dissolved in dichloromethane (B109758) (20 mL) and m-CPBA (2.27 g, 13.14 mmol) is added portion-wise at 0°C. The reaction is stirred at room temperature for 24 hours. The mixture is then washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated. The crude lactone is purified by column chromatography.

III. Application in Chiral Ligand Synthesis

The chiral scaffold of 3-(hydroxymethyl)cyclopentanone can be elaborated into various classes of chiral ligands, such as phosphine-oxazoline (PHOX) ligands, which are valuable in asymmetric catalysis.

Synthesis of a Cyclopentyl-PHOX Ligand Precursor:

Caption: Synthetic pathway to a cyclopentyl-PHOX ligand.

Experimental Protocol: Synthesis of a Chiral Oxazoline Intermediate (Conceptual)

-

Amine Synthesis: (S)-3-(hydroxymethyl)cyclopentanone is converted to the corresponding amine via standard procedures (e.g., tosylation, azide (B81097) displacement, and reduction).

-

Amide Formation: The resulting amine is coupled with a suitable carboxylic acid (e.g., a protected amino acid) using a peptide coupling reagent like EDC/HOBt.

-

Cyclization to Oxazoline: The resulting amide is then cyclized to form the oxazoline ring, for instance, by treatment with Deoxo-Fluor®.

IV. Application in Carbocyclic Nucleoside Synthesis

The enantiopure forms of 3-(hydroxymethyl)cyclopentanone are excellent starting materials for the synthesis of carbocyclic nucleosides, where a cyclopentane ring mimics the furanose sugar of natural nucleosides.

Pathway to a Carbocyclic Nucleoside Analogue:

Caption: General synthesis of a carbocyclic nucleoside analogue.

Recent advances in the synthesis of carbocyclic C-nucleosides have utilized asymmetric Suzuki-Miyaura type reactions to construct the core structure, followed by the introduction of the hydroxymethyl group.[3][4] This highlights the modularity of synthetic approaches where the key chiral cyclopentane core can be constructed and functionalized in various sequences.

Experimental Protocol: Introduction of a Nucleobase (Illustrative)

-

Diol Formation: (3S)-3-(hydroxymethyl)cyclopentanone is reduced (e.g., with NaBH₄) to the corresponding diol. The stereochemistry of the reduction can often be controlled.

-

Selective Protection: The primary hydroxyl group is selectively protected (e.g., as a trityl ether).

-

Mitsunobu Reaction: The remaining secondary hydroxyl group is reacted with a nucleobase (e.g., adenine) under Mitsunobu conditions (DEAD, PPh₃) to install the base with inversion of configuration.

-

Deprotection: Removal of the protecting group yields the target carbocyclic nucleoside analogue.

These application notes demonstrate the significant potential of 3-(hydroxymethyl)cyclopentanone as a chiral building block in organic synthesis. The provided protocols, while in some cases illustrative, offer a solid foundation for researchers to explore and develop novel synthetic methodologies for important target molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Hydroxymethyl)cyclopentanone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(hydroxymethyl)cyclopentanone. Our focus is on addressing common issues that lead to low yields and providing actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 3-(hydroxymethyl)cyclopentanone?

A1: The most common synthetic routes for 3-(hydroxymethyl)cyclopentanone include:

-

Reduction of 3-oxocyclopentanecarboxylic acid or its esters: This is a widely used laboratory and industrial method. The carboxylic acid or ester is reduced to the corresponding alcohol, often using a selective reducing agent.[1][2]

-

Synthesis from 5-hydroxymethylfurfural (B1680220) (HMF): This route utilizes a biomass-derived starting material. The process typically involves hydrogenation and rearrangement reactions to form the cyclopentanone (B42830) ring.[3][4]

-

Dieckmann Condensation: This intramolecular condensation of a diester can be used to form the cyclopentanone ring, which can then be further functionalized.[5][6][7][8]

Q2: I am experiencing a very low yield. What are the most likely general causes?

A2: Low yields in the synthesis of 3-(hydroxymethyl)cyclopentanone can often be attributed to several key factors:

-

Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, incorrect temperature, or a deactivated reagent.

-

Suboptimal Reaction Conditions: Temperature, pressure, and solvent can all play a crucial role in the reaction outcome.

-

Degradation of Starting Material or Product: The starting materials or the final product might be unstable under the reaction conditions, leading to decomposition.

-

Side Reactions: The formation of undesired byproducts can significantly consume starting materials and reduce the yield of the target molecule.[3][9]

-

Impure Starting Materials: The presence of impurities in the starting materials or solvents can interfere with the reaction.[9][10]

Q3: What are the common side products I should be aware of?

A3: Depending on the synthetic route, common side products can include:

-

Over-reduction products: If a strong reducing agent is used for the reduction of a carboxylic acid precursor, both the ketone and the carboxylic acid can be reduced to alcohols, leading to the formation of cyclopentane-1,3-diol derivatives.

-

Products from side reactions: Depending on the specific reagents and conditions, unexpected side reactions may occur, leading to various impurities.[10]

-

Unreacted starting material: Incomplete conversion will result in the presence of the starting ketone or carboxylic acid in the final product mixture.[10]

Troubleshooting Guide

Issue 1: Low Yield Attributed to Incomplete Reaction

| Potential Cause | Troubleshooting Action |

| Insufficient Reducing Agent | Increase the molar ratio of the reducing agent to the starting material. A slight excess (e.g., 1.1 to 1.5 equivalents) is often beneficial.[9] |

| Short Reaction Time | Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material is consumed.[3][10] |

| Deactivated Reagent | Ensure that the reagents, especially reducing agents, are fresh and have been stored under the proper conditions (e.g., under an inert atmosphere).[10] |

| Suboptimal Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Gradually increase the temperature while monitoring the reaction for the formation of side products. |

Issue 2: Low Yield Due to Side Product Formation

| Potential Cause | Troubleshooting Action |

| Incorrect Choice of Reducing Agent | For the reduction of a carboxylic acid precursor, a less reactive borane (B79455) derivative (e.g., borane-THF complex) is often preferred over stronger reducing agents like lithium aluminum hydride to avoid over-reduction. |

| Unwanted Polymerization | In some cases, acidic or basic conditions can lead to polymerization of the starting material or product. Ensure the pH of the reaction mixture is controlled.[11] |

| Impure Starting Materials | Purify all starting materials and ensure the use of high-purity, dry solvents. Impurities can catalyze side reactions.[3][10] |

Experimental Protocols

Protocol 1: Synthesis of 3-(Hydroxymethyl)cyclopentanone via Reduction of 3-Oxocyclopentanecarboxylic Acid

This protocol describes the reduction of 3-oxocyclopentanecarboxylic acid to 3-(hydroxymethyl)cyclopentanone using borane-tetrahydrofuran (B86392) complex.

Materials:

-

3-Oxocyclopentanecarboxylic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-oxocyclopentanecarboxylic acid (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex (approximately 1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure 3-(hydroxymethyl)cyclopentanone.

Data Presentation

Table 1: Effect of Reducing Agent on the Synthesis of 3-(Hydroxymethyl)cyclopentanone from 3-Oxocyclopentanecarboxylic Acid (Illustrative Data)

| Reducing Agent | Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations |

| Borane-THF complex | 1.1 | 0 to RT | 5 | ~85 | Good selectivity for the carboxylic acid reduction. |

| Sodium Borohydride | 2.0 | 25 | 12 | <10 | Ineffective for carboxylic acid reduction under these conditions. |

| Lithium Aluminum Hydride | 1.0 | 0 to RT | 3 | ~70 | Risk of over-reduction of the ketone functionality. |

Visualizations

Caption: Synthetic pathway for 3-(hydroxymethyl)cyclopentanone.

Caption: Troubleshooting workflow for low yield.

References

- 1. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Selective Conversion of HMF into 3‐Hydroxymethylcyclopentylamine through a One‐Pot Cascade Process in Aqueous Phase over Bimetallic NiCo Nanoparticles as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. Dieckmann Condensation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. US2513534A - Purification of cyclopentanone - Google Patents [patents.google.com]

Technical Support Center: Optimizing L-Selectride Reduction of 3-(hydroxymethyl)cyclopentanone

Welcome to the technical support center for the stereoselective reduction of 3-(hydroxymethyl)cyclopentanone using L-Selectride. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is L-Selectride the preferred reagent for the reduction of 3-(hydroxymethyl)cyclopentanone to obtain the cis-diol?

A1: L-Selectride (Lithium tri-sec-butylborohydride) is a sterically bulky reducing agent.[1][2] This bulkiness dictates its approach to the ketone, favoring attack from the less sterically hindered face. In the case of 3-(hydroxymethyl)cyclopentanone, this leads to a high diastereoselectivity for the desired cis-3-(hydroxymethyl)cyclopentanol.[1][3] Other, less hindered reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) typically result in lower cis:trans isomer ratios.[1][2]

Q2: What is the optimal temperature for this reduction and why is it so critical?

A2: The recommended temperature for L-Selectride reductions to achieve high diastereoselectivity is -78 °C (typically achieved with a dry ice/acetone bath).[2][4][5] Lowering the reaction temperature enhances the kinetic control of the reaction, which maximizes the energy difference between the transition states leading to the cis and trans isomers, thus favoring the formation of the desired cis-product.[3] Running the reaction at higher temperatures can significantly decrease the stereoselectivity.[5]

Q3: Do I need to protect the hydroxyl group on the 3-(hydroxymethyl)cyclopentanone starting material?

A3: Generally, it is not necessary to protect the hydroxyl group for this specific reduction. The hydroxyl group can participate in chelation with the lithium ion of the L-Selectride, which can help direct the hydride delivery to the carbonyl from the same face, further favoring the formation of the cis-diol.[2] However, if side reactions involving the hydroxyl group are suspected, protection as an ether (e.g., silyl (B83357) ether) could be considered.[6][7]

Q4: What are the typical workup procedures for an L-Selectride reaction?